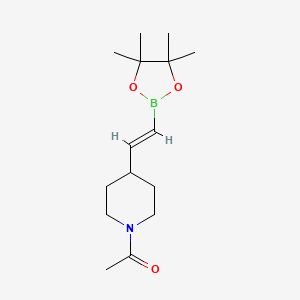
1-(4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)piperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)piperidin-1-yl)ethan-1-one is an organic compound that features a boronic ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)piperidin-1-yl)ethan-1-one typically involves the following steps:
Formation of the Boronic Ester: The boronic ester group is introduced through the reaction of pinacol with boronic acid or boronic ester precursors under mild conditions.
Vinylation: The vinyl group is introduced via a palladium-catalyzed cross-coupling reaction with a vinyl halide.
Piperidine Introduction: The piperidine ring is incorporated through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the laboratory synthesis, with optimizations for yield and purity. This could include continuous flow reactors for the cross-coupling steps and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
1-(4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)piperidin-1-yl)ethan-1-one undergoes several types of chemical reactions:
Oxidation: The boronic ester can be oxidized to form boronic acids.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: The piperidine nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: Boronic acids.
Reduction: Ethyl-substituted derivatives.
Substitution: Various N-alkylated piperidine derivatives.
科学的研究の応用
1-(4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)piperidin-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Could be used in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action for 1-(4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)piperidin-1-yl)ethan-1-one primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form carbon-carbon bonds, which is a key step in many organic synthesis pathways.
類似化合物との比較
Similar Compounds
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- Bis(pinacolato)diboron
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
1-(4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)piperidin-1-yl)ethan-1-one is unique due to its combination of a boronic ester group with a piperidine ring and a vinyl group. This structure allows for versatile reactivity in various chemical reactions, making it a valuable compound in synthetic organic chemistry.
特性
分子式 |
C15H26BNO3 |
|---|---|
分子量 |
279.18 g/mol |
IUPAC名 |
1-[4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C15H26BNO3/c1-12(18)17-10-7-13(8-11-17)6-9-16-19-14(2,3)15(4,5)20-16/h6,9,13H,7-8,10-11H2,1-5H3/b9-6+ |
InChIキー |
DHOAPNWNMKODKT-RMKNXTFCSA-N |
異性体SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2CCN(CC2)C(=O)C |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2CCN(CC2)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


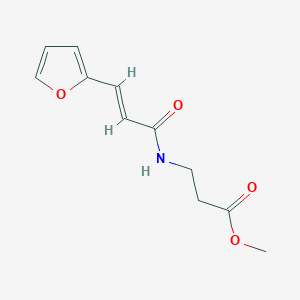
![(3AS,8aR)-2-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B14916164.png)
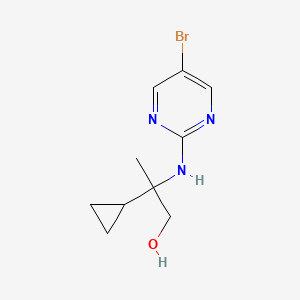
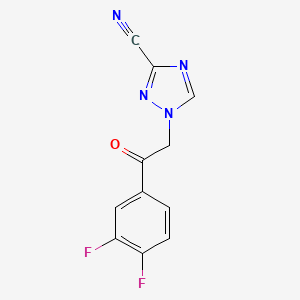

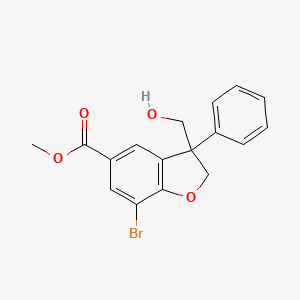
![2-[({2,2,2-Trichloro-1-[(2-methylpropanoyl)amino]ethyl}carbamothioyl)amino]benzoic acid](/img/structure/B14916195.png)
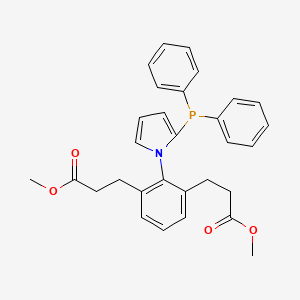
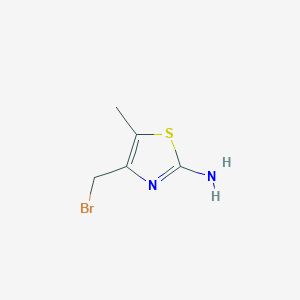
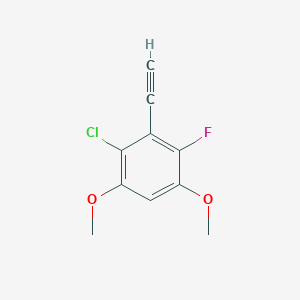
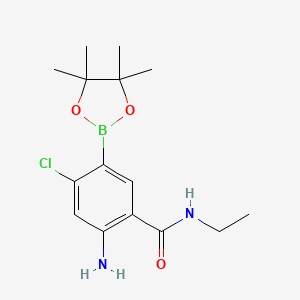
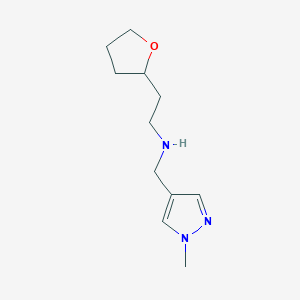

![2-[(E)-(2-{4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-nitrophenol](/img/structure/B14916233.png)
